2-[(3-Chloropropyl)sulfanyl]acetonitrile

Acetylcholinesterase inhibition Neuroscience Drug discovery

2-[(3-Chloropropyl)sulfanyl]acetonitrile (CAS 112212-93-8) is an organic sulfide with the molecular formula C5H8ClNS and a molecular weight of 149.64 g/mol. This bifunctional molecule features a nucleophilic thioether linkage, a terminal nitrile group, and an electrophilic primary alkyl chloride, positioning it as a versatile building block in organic synthesis and medicinal chemistry.

Molecular Formula C5H8ClNS
Molecular Weight 149.64
CAS No. 112212-93-8
Cat. No. B2990341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-Chloropropyl)sulfanyl]acetonitrile
CAS112212-93-8
Molecular FormulaC5H8ClNS
Molecular Weight149.64
Structural Identifiers
SMILESC(CSCC#N)CCl
InChIInChI=1S/C5H8ClNS/c6-2-1-4-8-5-3-7/h1-2,4-5H2
InChIKeyNDOTXYMVDPQFNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-[(3-Chloropropyl)sulfanyl]acetonitrile (CAS 112212-93-8): Chemical Identity, Core Properties, and Procurement Baseline


2-[(3-Chloropropyl)sulfanyl]acetonitrile (CAS 112212-93-8) is an organic sulfide with the molecular formula C5H8ClNS and a molecular weight of 149.64 g/mol . This bifunctional molecule features a nucleophilic thioether linkage, a terminal nitrile group, and an electrophilic primary alkyl chloride, positioning it as a versatile building block in organic synthesis and medicinal chemistry . Standard commercial purity for this compound is 95%, with vendors typically providing batch-specific analytical certificates (NMR, HPLC, GC) to support procurement decisions .

Why 2-[(3-Chloropropyl)sulfanyl]acetonitrile Cannot Be Directly Substituted by In-Class Analogs


The precise reactivity profile of 2-[(3-chloropropyl)sulfanyl]acetonitrile is dictated by its unique combination of a three-carbon alkyl spacer, a terminal primary chloride, and an α-thioacetonitrile moiety. Substitution with even closely related analogs—such as the corresponding propanenitrile (CAS 940315-21-9) or ester (CAS 62519-33-9)—introduces divergent steric and electronic effects that can alter reaction kinetics, regioselectivity, and product distribution in downstream transformations . Furthermore, the specific chain length and halogen identity control the compound's utility in cyclization reactions and its potential biological activity profile, as evidenced by differential AChE inhibition data [1]. Direct interchange without experimental validation risks compromising synthetic yields and biological outcomes.

Quantitative Differentiation of 2-[(3-Chloropropyl)sulfanyl]acetonitrile (CAS 112212-93-8) Against Its Closest Analogs


Differential AChE Inhibition: 2-[(3-Chloropropyl)sulfanyl]acetonitrile Exhibits Potent Activity (IC50 27 nM) Relative to Human Enzyme

2-[(3-Chloropropyl)sulfanyl]acetonitrile demonstrates pronounced acetylcholinesterase (AChE) inhibition with an IC50 of 27 nM in mouse cortical homogenate, a value that contrasts starkly with its negligible activity against the human isoform (IC50 848,000 nM) [1]. This species-selectivity profile is a critical differentiator when selecting a tool compound for in vivo studies, as it suggests potential for lower off-target effects in human-based assays.

Acetylcholinesterase inhibition Neuroscience Drug discovery

Structural Comparison: 3-Chloropropyl Spacer vs. 2-Chloroethyl Analog

The three-carbon alkyl spacer in 2-[(3-chloropropyl)sulfanyl]acetonitrile (MW 149.64, C5H8ClNS) confers distinct conformational flexibility and potential for intramolecular cyclization compared to the shorter two-carbon analog, 2-[(2-chloroethyl)sulfanyl]acetonitrile (CAS 19312-06-2, MW 135.61, C4H6ClNS) . This difference in chain length directly impacts the compound's utility as a precursor to 5- vs. 6-membered heterocycles and its overall reactivity profile in nucleophilic substitution reactions.

Structure-activity relationship Medicinal chemistry Chemical synthesis

Functional Group Reactivity: Nitrile vs. Methyl Ester Derivative

The nitrile group in 2-[(3-chloropropyl)sulfanyl]acetonitrile (MW 149.64) provides a distinct reactivity handle compared to the methyl ester analog, Methyl 2-[(3-chloropropyl)sulfanyl]acetate (CAS 62519-33-9, MW 182.67) . The nitrile can be selectively reduced to a primary amine or hydrolyzed to a carboxylic acid, offering orthogonal synthetic versatility not available with the ester derivative. Conversely, the ester's electrophilicity is directed toward nucleophilic acyl substitution rather than the nucleophilic addition typical of nitriles.

Organic synthesis Building block Functional group transformation

Computational Molecular Properties: Distinct Topological and Physicochemical Profile

2-[(3-Chloropropyl)sulfanyl]acetonitrile possesses a precise exact mass of 149.0065981 Da and a complexity rating of 85.7, with 4 rotatable bonds and 0 hydrogen bond donors . These calculated properties position it within a specific chemical space relative to its analogs. For instance, the ester derivative (CAS 62519-33-9) has a higher exact mass (182.0378 Da) and additional hydrogen bond acceptors due to the ester oxygen, which can influence solubility and permeability in biological assays.

Computational chemistry Drug design Chemical informatics

Commercial Availability and Sourcing: Benchmarking Purity and Lead Times

2-[(3-Chloropropyl)sulfanyl]acetonitrile is commercially available from multiple vendors at a standard purity of 95%, with analytical support (NMR, HPLC) provided . In contrast, the methyl ester analog (CAS 62519-33-9) is also listed with 95% purity, but the α-methyl-substituted propanenitrile analog (CAS 940315-21-9) offers similar purity . The availability of batch-specific analytical data for 2-[(3-chloropropyl)sulfanyl]acetonitrile from vendors like Bidepharm ensures consistent quality, which is not uniformly guaranteed for all analogs.

Procurement Supply chain Chemical sourcing

Optimal Application Scenarios for 2-[(3-Chloropropyl)sulfanyl]acetonitrile Based on Empirical Differentiation


Murine Acetylcholinesterase Inhibition Studies

This compound is the preferred tool for investigating AChE inhibition in mouse models, given its 27 nM IC50 in murine cortical homogenate and >31,000-fold selectivity over the human enzyme [1]. Its use enables target engagement studies with reduced cross-species interference.

Synthesis of 5- and 6-Membered Sulfur-Containing Heterocycles

The three-carbon chloroalkyl spacer, combined with the nucleophilic thioether and electrophilic nitrile, makes this compound an ideal precursor for constructing thiolane, thiane, and thiazepine scaffolds via intramolecular cyclization or sequential nucleophilic substitution .

Preparation of Primary Amine and Carboxylic Acid Derivatives

The nitrile group can be selectively reduced to a primary amine (via LiAlH4 or catalytic hydrogenation) or hydrolyzed to a carboxylic acid, providing orthogonal access to amino- and carboxy-functionalized building blocks that are not directly available from the corresponding ester or alcohol analogs .

Computational Chemistry and QSAR Model Validation

With its well-defined exact mass (149.0066 Da), moderate complexity (85.7), and 4 rotatable bonds, this compound serves as a calibration standard for computational models predicting molecular properties, pharmacokinetics, and target binding in silico .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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